REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].IC.[C:12](=O)([O-])[O-].[K+].[K+].O>CC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH3:12] |f:2.3.4|
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Name
|
|
Quantity
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16.94 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
160 mL
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Type
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solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
|
the bulk of the volatiles was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was poured into water (140 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×150 mL)
|
Type
|
WASH
|
Details
|
The extracts were washed with brine (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite™
|
Type
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CONCENTRATION
|
Details
|
concentrated to a clear oil
|
Type
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DISTILLATION
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Details
|
Short-path distillation (80-85° C., 1 Torr)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.74 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |